molecular formula C13H7Cl2N3O3 B2951772 3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-12-9

3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2951772
CAS No.: 862809-12-9
M. Wt: 324.12
InChI Key: XTOAWSJHSSSXEF-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole ring substituted with a furan-2-yl moiety at the 5-position. The benzamide core is further substituted with chlorine atoms at the 3- and 5-positions, which may enhance its bioactivity by increasing lipophilicity and electronic interactions with biological targets.

Properties

IUPAC Name

3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O3/c14-8-4-7(5-9(15)6-8)11(19)16-13-18-17-12(21-13)10-2-1-3-20-10/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOAWSJHSSSXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) under controlled temperature conditions, usually around 60°C . The furan-2-yl-1,3,4-oxadiazol-2-yl moiety can be introduced through a cyclization reaction involving hydrazides and carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring can be oxidized or reduced, leading to different derivatives.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents for these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation of the furan ring can produce furanones .

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application, but common targets include bacterial enzymes and cancer cell receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Position and Bioactivity :

  • The 3,5-dichloro substitution on the benzamide core (target compound) contrasts with the 4-sulfamoyl group in LMM11 and LMM5. Sulfamoyl groups enhance solubility and target binding via hydrogen bonding, while halogens like chlorine increase membrane permeability and metabolic stability .
  • The furan-2-yl substituent on the oxadiazole ring (target and LMM11) may improve antifungal activity compared to LMM5’s 4-methoxyphenyl , as furan’s electron-rich structure facilitates π-π interactions with Trr1 .

Antifungal vs.

Synthetic Accessibility :

  • The target compound’s dichloro benzamide scaffold is synthetically simpler than LMM11’s sulfamoyl group, which requires multi-step sulfonylation. This may favor scalability for industrial applications .

Biological Activity

3,5-Dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from appropriate hydrazides and carboxylic acids. The reaction conditions often include the use of solvents such as DMF or DMSO under reflux conditions to facilitate cyclization and formation of the oxadiazole ring.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)Reference
This compoundA431 (human epidermoid carcinoma)< 10
4-chloro-N-[1-(3,5-dichloro-2-pyridinyl)amino]-2-trifluoroethyl benzamideJurkat (T-cell leukemia)< 15

These results suggest that the compound may inhibit cell proliferation effectively and could be a candidate for further development in cancer therapy.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Test OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 50 µg/mL
Escherichia coli< 40 µg/mL

These findings indicate that the compound has potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-withdrawing groups such as chlorine at the 3 and 5 positions on the benzene ring enhances biological activity. Additionally, the furan moiety contributes to increased lipophilicity and bioavailability.

Case Studies

A notable study evaluated a series of oxadiazole derivatives for their anticancer activity. The study found that modifications at specific positions on the oxadiazole ring significantly influenced cytotoxicity against various cancer cell lines. The presence of a furan ring was particularly beneficial in enhancing activity against A431 cells.

Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains. The results demonstrated that compounds with furan substitutions exhibited superior activity compared to their non-furan counterparts.

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